![molecular formula C10H10ClNO2 B2764783 N-[4-(2-chloroacetyl)phenyl]-N-methylformamide CAS No. 1152591-86-0](/img/structure/B2764783.png)
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-chloroacetyl)phenyl]-N-methylformamide” is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.65 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 211.65 . The compound’s InChI code is 1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3 .Aplicaciones Científicas De Investigación
Crystal Structures and Phase Transformations
- The study by Omondi et al. (2005) on polymorphism and phase transformations in 2,6-disubstituted N-phenylformamides, including those with chloro-methyl exchange, revealed the influence of hydrogen bonding and intermolecular interactions on their crystal structures and thermal behavior. This research provides insights into the structural properties and phase behavior of similar compounds, which are crucial for understanding their physical stability and formulation in pharmaceutical applications Omondi et al., 2005.
Pharmacological Activities
- Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, focusing on its role as an inhibitor of transcription factors NF-kappaB and AP-1. This research underscores the potential of chloroacetylphenyl derivatives in developing therapeutic agents targeting specific gene expressions Palanki et al., 2000.
Synthesis and Biological Evaluation
- Xiao et al. (2000) developed a convenient method for synthesizing polyamides containing N-methylpyrrole and N-methylimidazole in solution, which can be applied to the synthesis of compounds with complex structures like N-[4-(2-chloroacetyl)phenyl]-N-methylformamide. This method enhances the synthesis efficiency of compounds intended for DNA recognition, indicating its utility in the development of new therapeutic agents Xiao et al., 2000.
Antitumor Agents
- Threadgill et al. (1983) focused on efficient preparations of N-methylformamide, an active antitumor agent, highlighting the potential of its derivatives, including this compound, in cancer treatment. The synthesis of labeled compounds aids in tracing their metabolic pathways and understanding their mechanism of action in antitumor activity Threadgill et al., 1983.
Investigation of Amination in Derivatives
- Tsai et al. (2008) synthesized novel 4-amino-2-phenylquinoline derivatives by reacting 4-chloro-2-arylquinoline compounds with amide solvents, including N-methylformamide. This research contributes to the methodology of introducing amino groups into chloroacetylphenyl derivatives, which is crucial for the development of pharmaceuticals and agrochemicals Tsai et al., 2008.
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKOYZFANYMNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

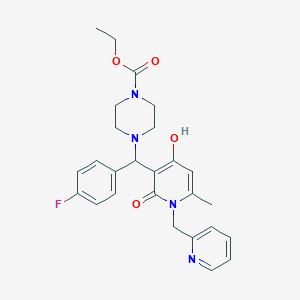
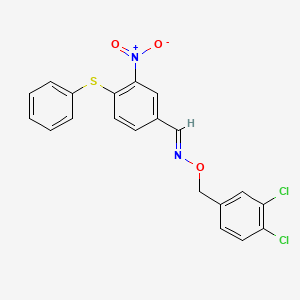
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2764706.png)
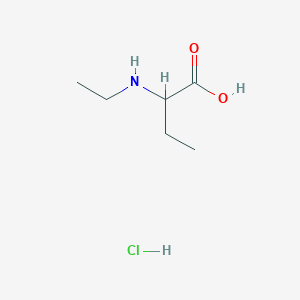
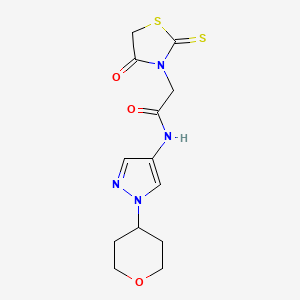

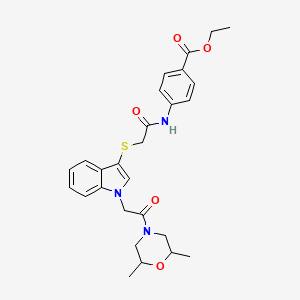
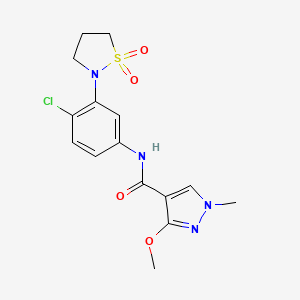
![Methyl 2-[[2-(4-fluorosulfonyloxyphenyl)acetyl]amino]acetate](/img/structure/B2764714.png)
![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)
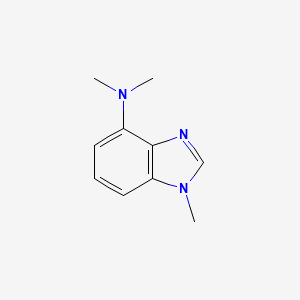
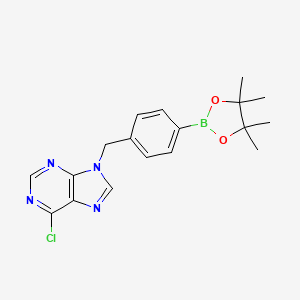
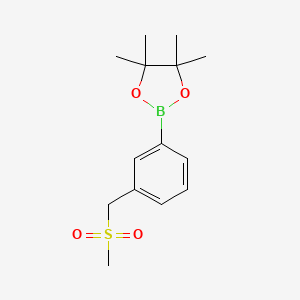
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)